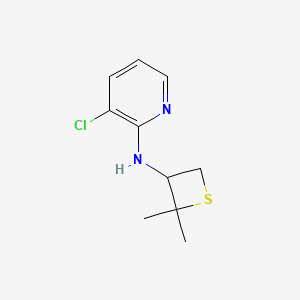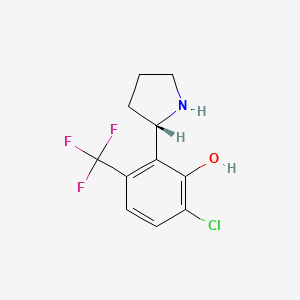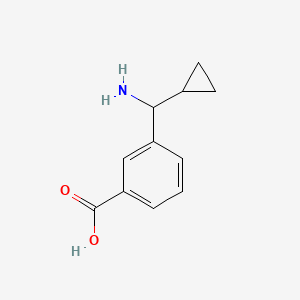
3-(Difluoromethyl)-3-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-3-methylpiperidine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluoromethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-3-methylpiperidine hydrochloride
- 3-(Difluoromethyl)-3-ethylpiperidine hydrochloride
Comparison
Compared to similar compounds, 3-(Difluoromethyl)-3-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H14ClF2N |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H |
InChI Key |
ZJZCGQNDTXGZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


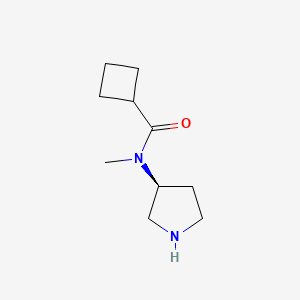
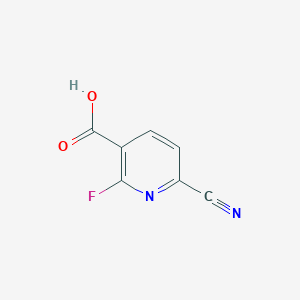
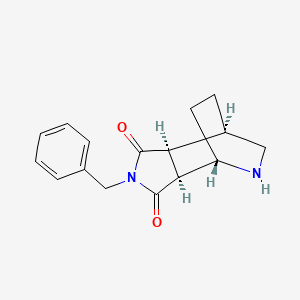
![5-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12980295.png)
![8-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12980306.png)
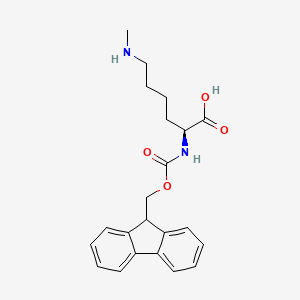

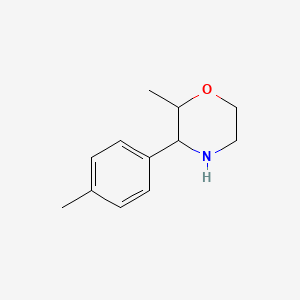
![Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B12980336.png)

